Menthyl valerate

Flavor encapsulation Thermal process stability Volatility modulation

Menthyl valerate (CAS 89-47-4) is a menthane monoterpenoid ester derived from L-menthol and valeric acid (pentanoic acid), belonging to the menthyl ester family widely utilized in flavor, fragrance, and pharmaceutical applications. It is characterized as a colorless to pale yellow liquid with a mild, sweet, mentholic, fruity, and valerian-root odor profile, accompanied by a cooling, faintly bitter taste.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
Cat. No. B13807449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl valerate
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1CC(CCC1C(C)C)C
InChIInChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3
InChIKeyLCJPVSLESAPYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menthyl Valerate (CAS 89-47-4): A Distinct Menthyl Ester for Flavor, Fragrance, and Pharmaceutical Procurement


Menthyl valerate (CAS 89-47-4) is a menthane monoterpenoid ester derived from L-menthol and valeric acid (pentanoic acid), belonging to the menthyl ester family widely utilized in flavor, fragrance, and pharmaceutical applications [1]. It is characterized as a colorless to pale yellow liquid with a mild, sweet, mentholic, fruity, and valerian-root odor profile, accompanied by a cooling, faintly bitter taste [2]. The compound is practically insoluble in water but freely soluble in alcohol, chloroform, ether, and oils, with a density range of 0.906–0.908 g/mL . Recognized as a flavoring agent by FEMA (No. 4156) and evaluated by JECFA (No. 1852), menthyl valerate has been affirmed as having no safety concern at current dietary exposure levels [3]. It occurs naturally in orange mint and peppermint, positioning it as a natural-identical ingredient option [4].

Why In-Class Menthyl Esters Cannot Be Interchanged with Menthyl Valerate Without Performance and Regulatory Risk


Menthyl esters, while sharing the core menthol scaffold, exhibit markedly different physicochemical properties—including boiling point, vapor pressure, lipophilicity, and olfactory character—as the ester chain length increases from acetate (C2) to hexanoate (C6). These differences directly impact volatility during thermal processing, release kinetics in end-use formulations, and sensory perception [1]. Menthyl valerate occupies a specific intermediate position within this homologous series; its combination of moderated volatility, elevated logP, and unique fruity-valerian odor distinguishes it from lighter, more volatile esters such as menthyl acetate and from heavier, less volatile esters such as menthyl hexanoate [2]. Furthermore, commercial-grade menthyl valerate is available in natural (US), food-grade (FG), and ≥98% purity specifications meeting JECFA requirements, whereas generic substitution with under-characterized ester alternatives may compromise regulatory compliance and organoleptic consistency [3].

Quantitative Comparative Evidence for Menthyl Valerate: Head-to-Head and Cross-Study Differentiation Data


Boiling Point Differentiation: Menthyl Valerate Offers a Balanced Thermal Profile vs. Lighter and Heavier Menthyl Esters

Menthyl valerate exhibits a boiling point of 278.7 °C at 760 mmHg, which is significantly higher than menthyl acetate (228–229 °C) and menthyl propionate (246–247 °C), yet lower than menthyl hexanoate (293–294 °C). This intermediate boiling point translates to a volatility profile that balances retention during moderate thermal processing against adequate release for sensory perception .

Flavor encapsulation Thermal process stability Volatility modulation

Vapor Pressure Ranking: Menthyl Valerate Exhibits 5.6-Fold Lower Volatility Than Menthyl Acetate

At 25 °C, menthyl valerate has a measured vapor pressure of 0.00419 mmHg, compared to 0.0707 mmHg for menthyl acetate, 0.027 mmHg for menthyl propionate (est.), and 0.011 mmHg for menthyl butyrate (est.). This represents a 16.9-fold reduction in volatility relative to menthyl acetate and a 2.6-fold reduction relative to menthyl butyrate .

Volatile organic compound (VOC) management Sustained release Headspace concentration

Lipophilicity Gradient: Menthyl Valerate LogP of 5.69 Enables Targeted Partitioning in Lipid-Based Formulations

Menthyl valerate has a measured logP (o/w) of 5.69, compared to menthyl acetate at logP 4.10, menthyl propionate at logP 4.69 (est.), menthyl butyrate at logP 5.20 (est.), and menthyl hexanoate at logP 6.22 (est.). The logP of menthyl valerate places it in the high-lipophilicity range, exceeding all lighter esters and approaching the value for menthyl hexanoate .

Lipid-based delivery Octanol-water partitioning Bioavailability prediction

Purity Specification Benchmark: Natural-Grade Menthyl Valerate (≥98%) vs. Industry Minimum (≥95%)

Commercially available natural (US) menthyl valerate is supplied at ≥98% purity (FG) by MilliporeSigma, exceeding the minimum JECFA purity specification of ≥95% required for food flavoring use. This contrasts with typical commercial grades of menthyl acetate and menthyl propionate, which are commonly offered at 97–98% synthetic grade, but natural-grade ≥98% options are less standardized across suppliers [1].

Natural flavor labeling Food grade compliance JECFA specification

Unique Free Menthol Content: Menthyl Valerate Contains ~30% Free Menthol, Differentiating It from Purified Menthyl Esters

According to the DrugFuture chemical database and historical pharmaceutical references, commercial menthyl valerate contains approximately 30% free menthol, a characteristic not shared by purified menthyl acetate, propionate, butyrate, or hexanoate, which are typically supplied as single-component esters with minimal free alcohol content [1]. This property has been exploited in the pharmaceutical product Validol (60 mg menthyl valerate tablets), where the combination of ester and free menthol contributes to its sedative and coronary vasodilatory effects [2].

Menthol release Cooling intensity Pharmaceutical formulation

Evidence-Backed Application Scenarios Where Menthyl Valerate Demonstrates Procurement-Relevant Advantages


Thermally Processed Confectionery and Baked Goods Requiring Controlled Flavor Volatility

The intermediate boiling point (278.7 °C) and low vapor pressure (0.00419 mmHg) of menthyl valerate make it suitable for baked goods and hard candy applications where processing temperatures exceed those tolerated by menthyl acetate (boiling point 228 °C) without the excessive retention that menthyl hexanoate (boiling point 293 °C) would impose, ensuring adequate flavor release during consumption .

Lipid-Based Oral Care and Topical Cooling Formulations Leveraging High LogP

With a logP of 5.69, menthyl valerate preferentially partitions into lipid phases, making it an effective cooling and flavor agent in lip balms, ointments, and oil-based mouthwash formulations where water-soluble cooling agents (e.g., menthol) may phase-separate or have limited substantivity .

Natural-Label Flavor Systems in the EU and US Markets Requiring Documented Purity Compliance

Natural (US), ≥98% FG menthyl valerate meets or exceeds JECFA and EFSA purity specifications and is supported by FEMA GRAS designation (No. 4156), providing a procurement-ready solution for clean-label product development that eliminates the need for additional purity verification [1].

Anxiolytic and Mild Sedative Pharmaceutical Preparations (Historically Validated)

The ~30% free menthol content in menthyl valerate, combined with the valeric acid ester moiety, has been utilized in Validol for its sedative and coronary vasodilatory properties, distinguishing it from other menthyl esters that lack this dual-component pharmacological profile [2].

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